Adgggg

Description

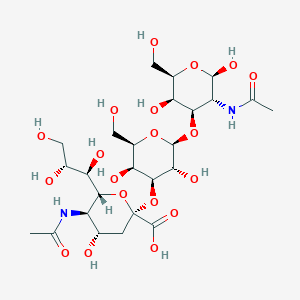

Structure

2D Structure

3D Structure

Properties

CAS No. |

117773-04-3 |

|---|---|

Molecular Formula |

C25H42N2O19 |

Molecular Weight |

674.6 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-17(37)12(6-30)43-23(18(21)38)44-19-14(27-8(2)32)22(39)42-11(5-29)16(19)36/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,22+,23-,25-/m0/s1 |

InChI Key |

KMRCGPSUZRGVOV-TXYBRGFCSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3O)CO)O)NC(=O)C)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |

Synonyms |

ADGGGG O-(5-acetamido-3,5-didesoxyglycerogalacto-2-nonuloyranosyluronic)-(2-3)-O-galactoyranosyl-(1-3)-2-acetamido-2-desoxygalactopyranose |

Origin of Product |

United States |

Structural Characterization and Nomenclature of O 5 Acetamido 3,5 Didesoxyglycerogalacto 2 Nonuloyranosyluronic 2 3 O Galactoyranosyl 1 3 2 Acetamido 2 Desoxygalactopyranose Adgggg

Analysis of Glycosidic Linkages in Adgggg

This compound is an oligosaccharide characterized by specific O-glycosidic linkages connecting its monosaccharide units. Glycosidic linkages are critical covalent bonds that join carbohydrate molecules to other groups, typically other monosaccharides, forming larger carbohydrate structures. mpg.deuni.lu These linkages are formed between the anomeric carbon of one sugar unit and a hydroxyl group of another molecule. mpg.deuni.lufishersci.ca

Based on its IUPAC condensed name, NeuAc(α2-3)Gal(β1-3)β-GalNAc, this compound features two distinct O-glycosidic bonds:

An α(2→3) linkage between N-acetylneuraminic acid (NeuAc) and galactose (Gal).

A β(1→3) linkage between galactose (Gal) and N-acetylgalactosamine (GalNAc). nih.gov

The structure indicates a linear trisaccharide chain.

Table 1: Glycosidic Linkages in this compound

| Linkage Type | Connecting Monosaccharides | Anomeric Configuration |

| (2→3) | NeuAc to Gal | α |

| (1→3) | Gal to GalNAc | β |

Monosaccharide Composition and Configuration of this compound

The monosaccharide composition of this compound consists of three distinct sugar units: one hexose (B10828440) (Hex), one N-acetylhexosamine (HexNAc), and one N-acetylneuraminic acid (NeuAc). nih.gov These correspond to galactose (Gal), N-acetylgalactosamine (GalNAc), and N-acetylneuraminic acid (NeuAc), respectively. nih.gov

The full systematic name and IUPAC condensed notation further specify the configuration of these units within the oligosaccharide:

N-acetylneuraminic acid (NeuAc): This is a sialic acid derivative, specifically 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosylonic acid. nih.gov

Galactose (Gal): Present as a D-galactopyranosyl unit. nih.gov

N-acetylgalactosamine (GalNAc): Present as a 2-acetamido-2-deoxy-beta-D-galactopyranose unit. nih.gov

Table 2: Monosaccharide Composition and Configuration of this compound

| Monosaccharide Unit | Abbreviation | Quantity | Configuration within this compound |

| N-acetylneuraminic acid | NeuAc | 1 | α-linked |

| Galactose | Gal | 1 | β-linked |

| N-acetylgalactosamine | GalNAc | 1 | β-linked |

Conformational Analysis and Three-Dimensional Structure of this compound

The three-dimensional structure and conformational analysis of oligosaccharides like this compound are crucial for understanding their biological roles and interactions. While a 2D chemical structure and a computed 3D conformer for this compound are available through databases such as PubChem, detailed experimental or computational conformational analyses (e.g., specific dihedral angles, energy landscapes, or preferred solution-state conformations) are not broadly documented in general chemical databases. nih.gov

Biological Roles and Functional Implications of Adgggg As an Epitope

Adgggg in Cell-Surface Recognition and Adhesion Phenomena

Glycans, including glycoproteins, glycolipids, and proteoglycans, are abundant on the cell surface and are paramount in cell-surface molecular recognition and cell-cell adhesion hopkinsmedicine.org. These carbohydrate structures act as "sugar signatures" that enable cells to recognize and interact with their environment and other cells hopkinsmedicine.orgnih.gov. The interaction between glycans and their complementary binding proteins, known as lectins (glycan-binding proteins), mediates crucial cell-cell interactions and influences cellular physiology throughout the body hopkinsmedicine.org. For instance, specific N-glycans have been shown to modulate the cell surface expression and activation of receptors, such as the vascular endothelial growth factor receptor 2 (VEGF-R2), thereby influencing cellular function nih.gov. While this compound, as a carbohydrate derivative, is inherently positioned to participate in such interactions, detailed research findings specifically elucidating its direct role and precise mechanisms in cell-surface recognition and adhesion phenomena are not extensively documented in the currently available literature.

Immunological Significance of this compound as a Glycan Epitope

Glycan epitopes are pivotal in immunology, serving as unique carbohydrate moieties recognized by antibodies or glycan-binding proteins, thereby transmitting biological signals nih.gov. Sialic acids, which are components of complex glycans like this compound fastercapital.com, located at the termini of glycoconjugates, are particularly implicated in immune responses, cell-cell interactions, and pathogen recognition frontiersin.org.

Role in Host-Pathogen Interactions

Contributions to Immune Regulation and Autoimmunity

The immune system's ability to distinguish between self and non-self is fundamental to immune regulation, and its disruption can lead to autoimmune diseases where the immune system mistakenly attacks healthy tissues bgapc.comnih.govmdpi.com. Glycosylation changes, particularly in sialic acid epitopes, are emerging as indicators for the onset and progression of immune diseases frontiersin.org. These changes can influence the balance between inflammation, immunity, and tolerance nih.gov. For instance, alterations in α2,3-linked sialic acid epitopes have been associated with conditions like Behcet's disease frontiersin.org. The complex interplay of genetic predispositions, environmental exposures, and immunoregulatory disturbances contributes to autoimmune pathologies mdpi.com. As a glycan, this compound could potentially contribute to the complex landscape of immune regulation and autoimmunity, although specific studies on this compound's direct role in these processes are not detailed in the provided information.

This compound in Developmental Processes and Cellular Differentiation

Cellular differentiation is a fundamental biological process where unspecialized cells transform into specialized cell types, crucial for the development and maintenance of multicellular organisms fastercapital.comnumberanalytics.comoregonstate.educationwikipedia.org. This intricate process is orchestrated by molecular cues, genetic switches, and epigenetic modifications fastercapital.com. Glycans are known to be involved in these developmental events. For example, N-glycans play a key role in cell adhesion, differentiation, synapsis, and myelination during the development of the mammalian central nervous system (CNS) researchgate.net. Abnormal glycosylation can lead to neurological diseases, highlighting the importance of glycans in proper brain function and development researchgate.net. While glycans are broadly implicated in guiding cell fate and tissue formation, specific research on this compound's direct involvement in developmental processes and cellular differentiation is not explicitly detailed in the provided search results.

Mechanisms of Signal Transduction Modulated by this compound

Glycans on the cell surface can modulate cell recognition, regulation, and signaling by interacting with proteins on their own cell surface (cis) or on adjacent cells (trans) hopkinsmedicine.org. These interactions can initiate cascades of events that regulate cellular behaviors hopkinsmedicine.org. For instance, diacylglycerol (DAG), a lipid second messenger, is involved in the transduction of signals from most cell-surface receptors, and C1 domains in proteins like RasGRPs can recognize DAG, contributing to membrane localization and activation processes nih.gov. While the general principles of glycan involvement in signal transduction are well-established, including their ability to bind to specific proteins and influence receptor activation hopkinsmedicine.orgnih.gov, detailed mechanisms by which this compound specifically modulates signal transduction pathways are not elaborated in the current search findings. The role of glycans in signal transduction is a complex and evolving area of research within glycobiology.

Analytical Methodologies for Comprehensive Adgggg Research

Advanced Spectroscopic Techniques for Glycan Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for the de novo structural characterization of glycans. nih.govnih.gov It can provide precise information on the configuration of sugar residues, anomeric configuration (α or β), glycosidic linkages, and the position of non-carbohydrate substituents. nih.gov One-dimensional ¹H-NMR spectra can identify key "structural reporter groups," such as anomeric protons. nih.gov For more complex structures, a suite of two-dimensional (2D) NMR techniques is essential. pharmtech.comnih.govnih.gov These include Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), which reveal atomic connectivity and spatial proximity between atoms, respectively. nih.govnih.govcreative-proteomics.com Heteronuclear Single-Quantum Coherence (HSQC) experiments correlate proton and carbon signals, aiding in the complete assignment of the glycan's atomic framework. nih.govnih.gov

Mass Spectrometry (MS) is a cornerstone technique for glycan analysis due to its high sensitivity and speed. creative-proteomics.comnih.gov Modern ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are well-suited for analyzing non-volatile and thermally unstable glycans, allowing for precise molecular weight determination. creative-proteomics.comnih.gov Tandem mass spectrometry (MS/MS) is crucial for sequencing. creative-proteomics.comcomputer.org In MS/MS experiments, glycan ions are fragmented using methods like Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), or Electron Capture Dissociation (ECD). creative-proteomics.comrsc.orgresearchgate.net The resulting fragmentation patterns provide detailed information about monosaccharide sequence, branching patterns, and linkage positions. creative-proteomics.comnih.govrsc.org

Table 1: Comparison of Spectroscopic Techniques for Hypothetical Adgggg Analysis

| Technique | Type of Information Provided | Key Advantages | Limitations |

|---|---|---|---|

| 1D ¹H-NMR | Anomeric configuration, reporter group signals | Non-destructive, provides initial structural fingerprint | Limited for complex, overlapping spectra |

| 2D-NMR (COSY, TOCSY, NOESY) | Monosaccharide identification, glycosidic linkages, 3D conformation | Provides detailed atomic connectivity and spatial relationships | Requires larger sample amounts (nanomoles), longer acquisition times |

| MALDI-MS | Molecular weight, composition, purity | High-throughput, good for large glycans, tolerates salts | Lower sensitivity for minor species, difficulty distinguishing isomers |

| ESI-MS | Molecular weight, composition, heterogeneity | High sensitivity, easily coupled to liquid chromatography (LC) | Can be sensitive to buffer components and salts |

| Tandem MS (MS/MS) | Monosaccharide sequence, branching, linkage details | Provides detailed structural fragmentation data | Anomeric configuration (α/β) generally cannot be determined |

Chromatographic and Electrophoretic Methods for this compound Purification and Analysis

Before detailed structural analysis, a novel glycan like this compound would need to be purified from complex biological mixtures. Chromatographic and electrophoretic techniques are essential for isolating glycans and separating isomeric structures. creative-proteomics.comcreative-proteomics.com

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for glycan separation. nih.govyoutube.com Several modes of HPLC are particularly effective:

Hydrophilic Interaction Liquid Chromatography (HILIC) has become a standard method for separating released glycans. youtube.comnih.govludger.comnih.gov It separates polar analytes like glycans based on partitioning between a polar stationary phase and a mobile phase with a high concentration of an organic solvent. youtube.com HILIC is capable of resolving glycans that differ only in branching or linkage position. nih.govchromatographytoday.com

Size-Exclusion Chromatography (SEC) separates glycans based on their hydrodynamic volume, with larger molecules eluting first. creative-proteomics.com

Ion-Exchange Chromatography (IEC) is used to separate glycans based on charge, which is particularly useful for acidic glycans containing sialic acids. creative-proteomics.com

Reversed-Phase Liquid Chromatography (RPLC) separates molecules based on hydrophobicity. creative-proteomics.com While native glycans are too polar for effective RPLC, derivatization with a hydrophobic tag can enable this separation method. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio. nih.govacs.orgnih.gov CE is highly effective for analyzing N-glycans and can separate isomers with different positional linkages. nih.gov Laser-induced fluorescence (LIF) detection is often coupled with CE, providing high-sensitivity, quantitative glycan profiling. hitachi-hightech.com Different CE mechanisms, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be used in parallel to enhance separation capacity. daneshyari.com

Table 2: Separation Methods for Hypothetical this compound Purification

| Method | Principle of Separation | Primary Application for Glycans |

|---|---|---|

| HILIC | Polarity / Hydrophilicity | General purpose separation of released, fluorescently-labeled glycans; isomer separation. ludger.comchromatographytoday.com |

| SEC | Size / Hydrodynamic Volume | Separation of large polysaccharides from smaller ones. creative-proteomics.com |

| IEC | Net Charge | Separation of charged (e.g., sialylated) glycans from neutral glycans. creative-proteomics.com |

| RPLC | Hydrophobicity | Analysis of glycans derivatized with a hydrophobic tag. nih.gov |

| CE-LIF | Charge-to-Size Ratio | High-resolution separation and quantification of fluorescently-labeled glycans, including isomers. nih.govhitachi-hightech.com |

Glycan Array Technologies for Profiling this compound Binding Specificity

To understand the biological function of a novel glycan like this compound, it is crucial to identify its binding partners, such as lectins, antibodies, or cell surface receptors. wikipedia.org Glycan array technology is a powerful, high-throughput tool for investigating these glycan-protein interactions. wikipedia.orgnih.govresearchgate.net

In this methodology, a collection of diverse, structurally defined glycans are immobilized on a solid support, such as a glass slide, in a spatially defined pattern to create a microarray. wikipedia.orgnih.gov A fluorescently labeled protein, or a potential binding partner for this compound, would be incubated on this array. The binding of the protein to specific glycans on the array is then detected and quantified using fluorescence scanners. wikipedia.org

If this compound were synthesized and included on such an array, its interaction with a library of known glycan-binding proteins could be rapidly screened. Conversely, if this compound itself were the labeled probe, it could be incubated on an array of immobilized proteins to identify its receptors. The data generated helps to define the specific glycan motifs responsible for binding, providing critical insights into the potential biological roles of this compound. nih.gov

Computational Chemistry Approaches for Glycan Modeling and Prediction

Computational modeling provides invaluable insights into the three-dimensional structures and dynamic behaviors of glycans, which are often highly flexible. nih.govjst.go.jpglycoforum.gr.jp These approaches complement experimental data and help predict glycan conformation and interactions. acs.orgnih.gov

Molecular Dynamics (MD) simulations are a primary computational tool used to study the structure, dynamics, and thermodynamics of carbohydrates. nih.govspringernature.com MD simulations track the motions of atoms over time by solving Newton's equations of motion, revealing the conformational landscape of a glycan like this compound in solution or when bound to a protein. glycoforum.gr.jpmaynoothuniversity.ie These simulations can predict the preferred shapes and orientations of glycosidic linkages, which are difficult to fully characterize experimentally. glycoforum.gr.jpresearchgate.net Force fields, which are sets of parameters describing the potential energy of the system, are specifically developed and optimized for carbohydrates (e.g., CHARMM and GLYCAM) to ensure the accuracy of the simulations. nih.govnih.gov

Web-based tools and standalone software, such as Glycan Modeler and RosettaCarbohydrate, facilitate the construction of 3D glycan structures for use in simulations and docking studies. oup.comyoutube.com These computational approaches are essential for building experimentally consistent 3D models of glycans and predicting how a novel structure like this compound might interact with biological receptors. nih.gov

Table 3: Computational Approaches for Hypothetical this compound Modeling

| Approach | Purpose | Information Generated | Common Software/Tools |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | To simulate the dynamic motion of this compound over time. glycoforum.gr.jp | Conformational ensembles, preferred glycosidic torsion angles, interaction with solvent, dynamic behavior. jst.go.jpglycoforum.gr.jp | CHARMM, GLYCAM, NAMD |

| 3D Structure Modeling | To build an initial 3D model of this compound from its primary sequence. | A static 3D coordinate file for visualization and as a starting point for MD simulations. | GLYCAM-Web, Glycan Modeler, CarbBuilder. nih.govoup.com |

| Ligand Docking | To predict the binding pose of this compound with a protein receptor. | The likely 3D structure of the this compound-protein complex, key interacting residues. | AutoDock, Rosetta |

Glycoconjugate Biology and Adgggg Incorporation

Adgggg in Glycoproteins: Structure-Function Relationships and Assembly

Glycoproteins are proteins that have oligosaccharide chains covalently attached to their amino acid side-chains through a process called glycosylation. wikipedia.orglibretexts.org These carbohydrate chains can be N-linked (to asparagine residues) or O-linked (to serine or threonine residues). libretexts.org Glycans on glycoproteins are crucial for proper protein folding, stability, and are actively involved in cell signaling. neb.comwikipedia.orglibretexts.org They can influence a protein's solubility and polarity, and in some cases, negatively charged oligosaccharide chains can repel proteolytic enzymes, thereby increasing protein stability. wikipedia.org

Given that this compound is a trisaccharide containing N-acetylneuraminic acid (sialic acid), galactose, and N-acetylgalactosamine wikibooks.org, its presence as a glycan moiety in glycoproteins could potentially contribute to several functions. Sialic acid, a common terminal monosaccharide in glycoconjugates, imparts a negative charge and is known to stabilize glycoprotein (B1211001) conformation in cell surface receptors, enhancing signal recognition and adhesion to ligands, antibodies, enzymes, and microbes. foodb.ca Therefore, if this compound were incorporated into a glycoprotein, it could potentially influence its conformational flexibility, ligand binding, and participation in cell-cell recognition and signaling events. researchgate.netfoodb.ca

The biosynthesis of N-linked glycans occurs as polypeptides are synthesized in the endoplasmic reticulum, influencing protein folding and subsequent remodeling in the Golgi apparatus. neb.com O-linked glycans are synthesized in the Golgi apparatus through the serial addition of monosaccharide units to a completed polypeptide chain. upr.edu While a 1988 study mentions the synthesis of this compound and lists "Glycoproteins" as a related MeSH term, specific detailed research findings on the direct incorporation of this compound into glycoproteins and its precise structure-function relationships or assembly mechanisms within these biomolecules are not extensively documented in the provided information. nih.gov

This compound in Glycolipids: Membrane Organization and Signaling Pathways

Glycolipids are glycoconjugates where glycans are linked to a lipid component, such as sphingolipids or glycerol. nih.gov These molecules are integral to the plasma membrane, where they are believed to cluster with other membrane lipids (e.g., cholesterol and sphingomyelin) to form specialized microdomains, often referred to as lipid rafts or glycolipid-enriched microdomains. nih.govglycoforum.gr.jp These microdomains serve as platforms for signal transduction and cell adhesion, localizing signaling and cell-adhesion molecules. nih.govglycoforum.gr.jp Glycosphingolipids (GSLs), a major class of glycolipids, are known modulators of signal transduction, with their dynamic clustering influencing the initiation of signaling cascades. glycoforum.gr.jp

As this compound contains sialic acid wikibooks.org, a common component of glycolipids foodb.ca, its incorporation into glycolipids could potentially influence membrane organization and signaling pathways. Sialylation, the addition of sialic acid, is one of the most frequent terminations of oligosaccharide chains in glycolipids and glycoproteins. foodb.ca The negative charge contributed by sialic acid in glycolipids can affect cell rigidity and facilitate signal recognition and adhesion. foodb.ca Adhesion-promoting glycolipids can influence the interaction between adjacent biomembranes and promote membrane adhesion through favorable sugar-sugar "bonds." rsc.org While the general roles of glycolipids in membrane organization and signaling are well-established, specific detailed research on the direct involvement of this compound in these processes is not explicitly described in the provided search results.

This compound in Proteoglycans and Extracellular Matrix Interactions

Proteoglycans are a class of heavily glycosylated proteins, forming a major component of the animal extracellular matrix (ECM). wikipedia.orgphysio-pedia.com The basic proteoglycan unit consists of a "core protein" with one or more covalently attached glycosaminoglycan (GAG) chains. wikipedia.org GAGs are long, unbranched heteropolysaccharide chains composed of repeating disaccharide units, typically involving a hexosamine and a uronic acid, and are often sulfated, contributing to their polyanionic nature. upr.edu These molecules play crucial roles in the ECM, providing structural support, regulating water movement, binding cations, and modulating cell behavior. upr.eduwikipedia.orgphysio-pedia.commhmedical.comslideshare.net

Given that this compound is a trisaccharide wikibooks.org, it is structurally distinct from the long, repeating disaccharide units that characterize glycosaminoglycan chains in proteoglycans. Therefore, this compound is unlikely to be a direct repeating component of a GAG chain. While proteoglycans and the ECM are complex mixtures that also contain glycoproteins mhmedical.com, direct evidence for the specific incorporation or interaction of this compound within proteoglycans or its role in the extracellular matrix is not found in the provided information. The general functions of proteoglycans involve their GAG chains in providing lubrication, support in connective tissue, and roles in cell adhesion and signaling. upr.edu

Advanced Research Directions and Emerging Technologies in Adgggg Studies

High-Throughput Glycomics Platforms for Adgggg Discovery

The burgeoning field of glycomics, dedicated to the comprehensive study of glycans, has witnessed significant advancements in high-throughput (HTP) platforms. These platforms are instrumental in the discovery and characterization of glycans like this compound within complex biological samples. Mass spectrometry (MS)-based techniques, such as MALDI-TOF MS and LC-MS/MS, coupled with advanced chromatographic methods like Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF), form the backbone of modern HTP glycomics s-bio.comresearchgate.neteuropa.euacs.orgoup.comlcms.cz.

These integrated platforms are capable of analyzing both N-linked and O-linked glycans, making them suitable for the study of this compound, which is an O-glycan s-bio.comresearchgate.net. A critical aspect of analyzing sialylated glycans like this compound is the stabilization of sialic acids and the differentiation of their anomeric linkages (e.g., α2,3 vs. α2,6). Protocols have been developed to achieve linkage-specific sialic acid derivatization, enhancing the accuracy and confidence of glycan identification and quantification in complex samples such as human plasma researchgate.neteuropa.euacs.org.

Automation is a key enabler for high-throughput analysis, allowing for the processing of hundreds of samples rapidly, thereby facilitating large-scale clinical cohort studies s-bio.comeuropa.euacs.org. For instance, automated protocols for N-glycan analysis from plasma proteins have achieved high throughput, enabling the measurement of 576 samples within a single day, with high coverage and confident glycan identification acs.org. The integration of proprietary bioinformatics programs further aids in identifying glycan compositions based on molecular weight and quantifying glycan levels by comparing peak heights to internal standards s-bio.com. These technological advancements are pivotal for the efficient discovery and profiling of this compound in various biological states.

Application of Deep Learning in Glycan Research and this compound Annotation

Deep learning, a subset of artificial intelligence, is revolutionizing glycan research by enabling sophisticated analysis and annotation of complex glycan structures and their functions. Unlike DNA and proteins, glycan sequences are not directly encoded by genes, making their analysis and prediction challenging researchgate.net. Deep learning models, however, can leverage evolutionary information and large datasets of glycan sequences to predict glycan functions, immunogenicity, and pathogenicity researchgate.net.

Specialized Python packages like Glycowork provide comprehensive functionalities for glycan sequence processing and analysis, including the application of deep learning models github.comgithub.io. These tools offer support for various glycan nomenclature systems, including IUPAC-condensed, and employ powerful graph-based architectures for in-depth analysis github.comgithub.iobiorxiv.org. Deep learning can identify and study glycan motifs involved in diverse biological interactions, expanding the understanding of host-microbe interactions and immune evasion researchgate.net.

Predictive Modeling for Glycan-Protein Interactions Involving this compound

Predictive modeling, particularly through deep learning, is becoming indispensable for understanding glycan-protein interactions. These models can predict the glycan-binding specificity of proteins, which is crucial for elucidating the biological roles of glycans like this compound github.comgithub.io. This compound, being a sialylated trisaccharide, is a prime candidate for specific interactions with glycan-binding proteins (GBPs), such as lectins.

Research has shown that deep learning models can predict the identity of bound glycans based on the physicochemical and geometric features of lectin binding sites researchgate.netnih.govbiorxiv.org. For instance, sialic acid glycan recognition is often associated with deep, concave binding sites enriched for positively charged residues researchgate.netnih.gov. By analyzing the structural features of this compound and the binding sites of potential interacting proteins, these models can predict the likelihood and specificity of such interactions. This capability is vital for understanding this compound's involvement in cellular processes, host-pathogen recognition, and disease mechanisms.

De Novo Design of this compound-Based Glycomimetics

The de novo design of glycomimetics, synthetic molecules that mimic the biological functions of natural glycans, is an emerging area with significant therapeutic potential. While direct examples of "this compound-based glycomimetics" are not widely documented, the principles of designing glycomimetics are directly applicable to a compound of this compound's structure. The goal is often to create more chemically and biologically robust analogs that can serve as potent ligands, inhibitors, or vaccine components ox.ac.ukacs.orgacs.org.

For instance, studies have focused on designing non-natural galactose derivatives that enhance binding to lectins, aiming for increased potency and stability compared to their natural glycan counterparts ox.ac.uk. Given this compound's structure (NeuAc(α2-3)Gal(β1-3)β-GalNAc), de novo design efforts could focus on modifying the monosaccharide units, linkages, or introducing non-carbohydrate scaffolds to create molecules with improved binding affinity, specificity, or metabolic stability. These glycomimetics could potentially interfere with or enhance this compound's natural biological interactions, offering new avenues for therapeutic intervention or diagnostic tools.

Genetic and Epigenetic Approaches to Modulating this compound Expression

The expression of glycans, including this compound, is not directly templated by genes but is instead orchestrated by a complex interplay of glycosyltransferases and glycosidases, whose expression and activity are tightly regulated. Genetic and epigenetic mechanisms play a profound role in modulating glycan expression, and aberrant glycosylation is a hallmark of many diseases, particularly cancer mdpi.comresearchgate.net.

Glycosyltransferase genes (glycogenes) are highly susceptible to epigenetic regulation, including DNA methylation of promoter regions and modulation by microRNAs (miRNAs) mdpi.comresearchgate.net. For example, the expression of enzymes involved in mucin-type O-glycosylation, which includes the synthesis of this compound's core structure (Galβ1-3GalNAc, or T-antigen), can be altered in various cancer types due to deregulated miRNA expression mdpi.comnih.gov. The biosynthesis of sialylated O-glycans, such as those containing NeuAcα2-3Gal, is known to be susceptible to epigenetic modification, influencing cellular differentiation states researchgate.net.

Understanding these genetic and epigenetic controls is crucial for developing strategies to modulate this compound expression. Therapeutic approaches aimed at normalizing the malignant glycome could involve targeting cancer-deranged glycogenes through specific miRNA interventions or epigenetic drugs mdpi.com. By manipulating the expression of glycosyltransferases involved in this compound synthesis, it may be possible to alter the glycophenotype of cells, impacting their biological behavior and potentially offering new therapeutic targets.

Single-Cell Glycan Analysis Techniques for this compound Distribution

Analyzing glycan distribution at a single-cell resolution provides invaluable insights into cellular heterogeneity and the localized roles of specific glycans like this compound. Traditional glycomics often provides an average profile from a bulk sample, masking cell-to-cell variations. Emerging single-cell glycan analysis techniques are overcoming these limitations.

While specific methods for "single-cell glycan analysis of this compound" are still developing, the principles of current techniques are highly applicable. Confocal microscopy, utilizing fluorescently labeled lectins, is a powerful tool for visualizing the distribution of glycan epitopes on cell surfaces uni-muenchen.de. Lectins with specificity for NeuAcα2-3Gal-R (a component of this compound) such as Maackia amurensis agglutinin (MAA), can be employed to probe the presence and localization of this compound on individual cells uni-muenchen.deresearchgate.net.

Furthermore, advancements in mass spectrometry-based single-cell analysis are paving the way for quantitative glycoprofiling at the single-cell level. Although challenging due to the low abundance of glycans in individual cells, ongoing developments aim to achieve higher sensitivity and throughput. The development of cell-based glycan arrays also offers a platform to study glycan-binding specificities in a cellular context, providing insights into how this compound interacts with its binding partners on a per-cell basis ucsd.edu. These techniques are essential for understanding the precise spatial and temporal distribution of this compound in health and disease, offering a more nuanced view of its biological functions.

Broader Implications and Future Perspectives in Glycan Research Focusing on Adgggg

Adgggg as a Potential Biomarker in Disease Pathogenesis

Glycans are increasingly recognized as crucial biomarkers in various diseases due to their dynamic changes during disease progression neurotorium.orgnih.govnih.govresearchgate.net. Alterations in glycan structures on proteins and lipids can reflect changes in cellular states, making them valuable indicators for disease pathogenesis. For instance, glycan alterations have been observed in neurodegenerative disorders such as Alzheimer's disease (AD), where comprehensive glycan analysis in cerebrospinal fluid (CSF) and blood samples has identified changes in several glycans associated with mild cognitive impairment (MCI) and AD patients neurotorium.org. Biomarkers are vital for measuring pathology in living individuals and for differentiating between neurodegenerative diseases neurotorium.org.

While the broader field of glycobiology actively explores glycan biomarkers for early diagnosis and monitoring of diseases, there is currently no specific research identifying "this compound" as a biomarker for any particular disease pathogenesis based on available information. Future research may investigate the role of specific glycan structures like this compound in disease states, potentially revealing its utility as a diagnostic or prognostic indicator.

Development of Glycan-Based Diagnostic Tools and Therapeutic Targets

The unique structural diversity and biological roles of glycans make them attractive candidates for the development of novel diagnostic tools and therapeutic targets pg.edu.plnih.govmdpi.com. Glycan-targeted diagnostic approaches are being explored for various conditions, including neurodegenerative diseases neurotorium.org. For example, advances in glycomics and glycoproteomics aim to apply these approaches to develop glycan-targeted AD biomarkers neurotorium.org.

In therapeutics, optimizing protein glycosylation offers an important avenue for developing more efficacious therapies pg.edu.pl. Glycans can influence the stability, safety, and clinical efficacy of protein-based drugs pg.edu.pl. The pharmaceutical industry is actively investigating alternative hosts for producing antibodies with optimized glycosylation patterns for therapeutic and research applications pg.edu.pl. Furthermore, G-quadruplexes, which are four-stranded nucleic acid structures, have been identified as potential therapeutic targets for cancer, viral, bacterial, parasitic, and neurological diseases, and small molecules that interact with these structures are being developed nih.govmdpi.comcase.edu. However, it is important to note that "this compound" is a glycan, not a G-quadruplex-forming nucleic acid sequence.

Despite the general progress in glycan-based diagnostics and therapeutics, specific studies or applications involving "this compound" as a direct component of a diagnostic tool or as a therapeutic target are not found in the current literature. The complexity of glycan structures and their biosynthesis presents challenges, but also opportunities for precise engineering in the future.

Contribution of this compound Research to Synthetic Glycobiology and Materials Science

The emerging field of synthetic glycobiology seeks to apply the tools of synthetic biology to engineer and design glycosylation systems nih.govnih.govdelisaresearchgroup.com. This involves the precise redesign of genes and proteins to create novel biological systems with applications in medicine and materials science nih.gov. Researchers are developing new tools to understand the structure, recognition, metabolism, and biosynthesis of glycans, as well as for the production of biologically important glycans and glycoconjugates delisaresearchgroup.com. Synthetic glycobiology aims to control diverse cell surface processes by re-engineering the glycocalyx and its interacting proteins nih.gov. This field has the potential to produce designer glycoproteins for applications in therapeutics, vaccines, diagnostics, and materials nih.gov.

In materials science, the development of new materials with unprecedented functional properties is a continuous focus, with applications spanning energy and healthcare technologies catholic.edudartmouth.edukumamoto-u.ac.jp. Biomaterials, which are materials designed to interact with biological systems, are a significant area of research within materials science catholic.edu. Glycans, with their diverse structures and biological recognition properties, hold promise for the creation of advanced biomaterials, including synthetic nanoscale glycomaterials for precision engineering of the glycocalyx nih.gov.

While the principles of synthetic glycobiology and the advancements in materials science offer a framework for incorporating complex glycans into novel applications, there is no specific research or reported contribution of "this compound" itself to these fields. The potential for this compound, as a complex carbohydrate derivative, to be explored in these areas remains a subject for future investigation within the broader scope of glycan research and bioengineering.

Q & A

Basic Research Questions

Q. How to formulate a research question and hypothesis for studying Adgggg?

- Methodological Answer : Begin by conducting a preliminary literature review to identify gaps in existing studies on this compound. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question. For hypothesis development, employ deductive reasoning based on theoretical foundations (e.g., molecular interactions or structural properties of this compound). Validate hypotheses through pilot experiments or computational simulations .

Q. What are the best practices for conducting a systematic literature review on this compound using Google Scholar?

- Methodological Answer :

Use advanced search operators: "this compound" AND ("synthesis" OR "properties") to target synthesis methods or characteristics.

Limit results by year (e.g., 2020–2025) to prioritize recent studies.

Analyze "Cited by" and "Related articles" to trace influential papers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.